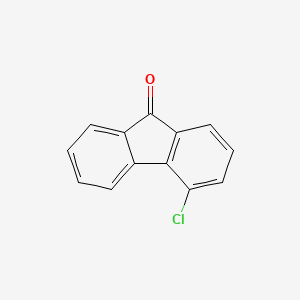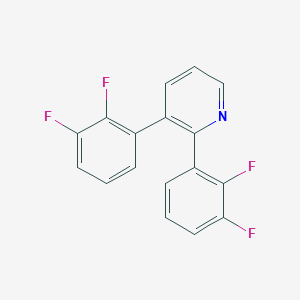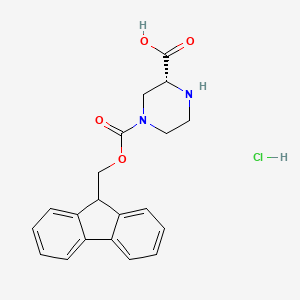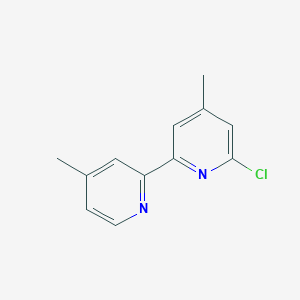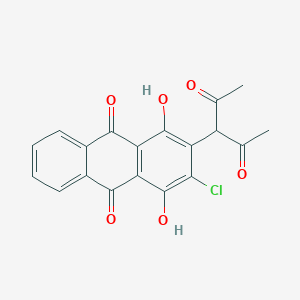
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of anthraquinone derivatives followed by the introduction of the dioxopentan-3-yl group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反应分析
Types of Reactions
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in organic synthesis.
科学研究应用
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
- 4a,6,7,8a-Tetrachloro-1,4-methanonaphthalene-5,8-dione
Uniqueness
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both chloro and dioxopentan-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
89607-90-9 |
|---|---|
分子式 |
C19H13ClO6 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
2-chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H13ClO6/c1-7(21)11(8(2)22)12-15(20)19(26)14-13(18(12)25)16(23)9-5-3-4-6-10(9)17(14)24/h3-6,11,25-26H,1-2H3 |
InChI 键 |
MQQNBXNCJKIPAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)

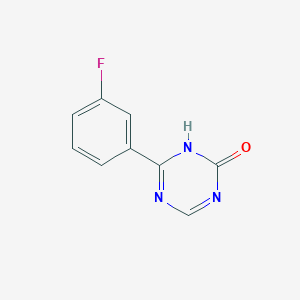
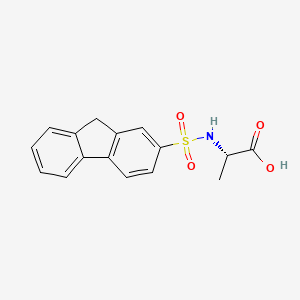
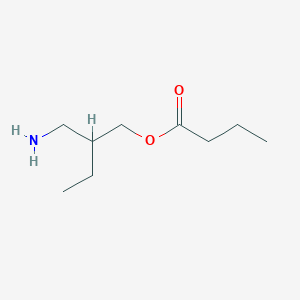
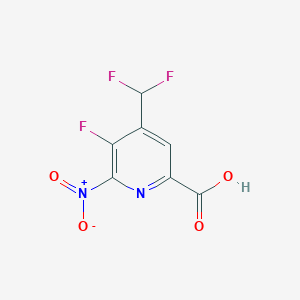
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
